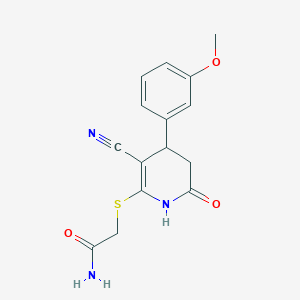

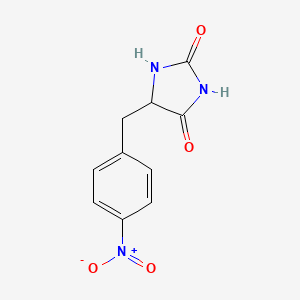

![molecular formula C13H8Br2O3 B2867364 (2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid CAS No. 1799214-84-8](/img/structure/B2867364.png)

(2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid, commonly known as DBFPA, is a phenylpropanoic acid which has been studied extensively in the scientific community. It is a powerful inhibitor of the enzyme cytochrome P450 (CYP) and has a wide range of applications in scientific research.

Scientific Research Applications

Synthetic Methodologies

A sulfone-based strategy has been developed for the preparation of 2,4-disubstituted furan derivatives, showcasing the versatility of furan compounds in organic synthesis. This approach involves treating dibromo-phenylsulfonyl-propene with diketones under basic conditions, leading to the formation of furans with high selectivity and yield. This method has been utilized to synthesize complex molecules like rabdoketone A and nematotoxic furoic acid, demonstrating the potential of furan derivatives in synthesizing biologically relevant molecules (Haines et al., 2011).

Biomass-derived Polymers

Furan-2,5-dicarboxylic acid (FDCA) is a biomass-derived compound recognized for its role in creating sustainable polymers. It serves as an eco-friendly alternative to petroleum-derived components for polymer production, such as polyethylene furandicarboxylate (PEF), which is seen as a substitute for polyethylene terephthalate (PET). A novel carboxylation route from 2-furoic acid and CO2 highlights the environmental benefits and efficiency of synthesizing FDCA, emphasizing the significance of furan derivatives in the development of bio-based materials (Dick et al., 2017).

Structural Investigations

The crystal structures of furan derivatives have been studied to understand their stereochemical peculiarities. Such investigations reveal insights into the molecular configurations and potential reactivity of furan-based compounds, which are crucial for designing and synthesizing new materials and pharmaceuticals (Borisova et al., 2016).

Antioxidant Agents

Novel chalcone derivatives incorporating furan units have been synthesized and evaluated for their antioxidant properties. This research underscores the potential of furan derivatives in developing new antioxidant agents, which are essential for combating oxidative stress-related diseases (Prabakaran et al., 2021).

Biocatalysis for Sustainable Chemistry

Biocatalytic methods for producing FDCA from renewable resources have been explored, highlighting the role of furan derivatives in sustainable chemistry. Enzymatic catalysis offers a green alternative to chemical routes for synthesizing FDCA, a key monomer for bio-based polymers (Yuan et al., 2019).

properties

IUPAC Name |

(E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O3/c14-8-1-4-11(15)10(7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQRZFLMZKYURE-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CC=C(O2)C=CC(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)C2=CC=C(O2)/C=C/C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(methylthio)phenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2867283.png)

![4-benzyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2867284.png)

![1-methyl-N~6~-(4-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2867288.png)

![2-(2,4-dichlorophenoxy)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2867289.png)

![Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2867290.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2867298.png)

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2867301.png)